Enhanced Lipophilicity (XLogP3) Versus Unsubstituted Parent Scaffold
The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 3.8) compared to the unsubstituted N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (XLogP3 = 3.1) [1][2]. This 0.7 log unit increase indicates a roughly 5-fold greater preference for the organic phase, predicting superior passive membrane permeability but also potentially higher metabolic clearance [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide, XLogP3 = 3.1 |
| Quantified Difference | ΔXLogP3 = +0.7 (factor of ~5 in lipid/water partition) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
This established physicochemical difference allows researchers to prioritize the target compound for cell-based assays where compound permeability is a critical parameter, avoiding the lower-permeability unsubstituted analog.
- [1] PubChem Compound Summary for CID 2159296, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide. National Center for Biotechnology Information. Accessed Apr 2026. View Source
- [2] PubChem Compound Summary for CID 618279, N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide. National Center for Biotechnology Information. Accessed Apr 2026. View Source
- [3] Benet, L. Z.; Hosey, C. M.; Ursu, O.; Oprea, T. I. BDDCS, the Rule of 5 and Drugability. Adv. Drug Deliv. Rev. 2016, 101, 89-98. View Source
